molecular formula C15H21FN2O3S B5744491 N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide

N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B5744491
M. Wt: 328.4 g/mol
InChI Key: LWAZJUFMNUTHIY-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylsulfamoyl group, and a fluorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Fluorobenzamide Core: The initial step involves the preparation of the 2-fluorobenzamide core. This can be achieved through the reaction of 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Dimethylsulfamoyl Group: The next step involves the introduction of the dimethylsulfamoyl group. This can be accomplished by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Cyclohexyl Substitution: The final step involves the substitution of the amide nitrogen with a cyclohexyl group. This can be achieved through a nucleophilic substitution reaction using cyclohexylamine.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Pharmaceuticals: It may serve as an intermediate in the production of pharmaceutical compounds with therapeutic properties.

    Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties such as fluorescence or conductivity.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide can be compared with other similar compounds such as:

    N-cyclohexyl-5-chlorovaleramide: Similar in structure but with a chlorine atom instead of a fluorine atom.

    N-cyclohexyl-5-(dimethylsulfamoyl)-1-(prop-2-en-1-yl)-1H-indole-2-carboxamide: Contains an indole moiety instead of a benzamide moiety.

    5-substituted indole-2-carboxamide derivatives: These compounds have a similar core structure but with different substituents on the indole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-5-(dimethylsulfamoyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-18(2)22(20,21)12-8-9-14(16)13(10-12)15(19)17-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAZJUFMNUTHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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